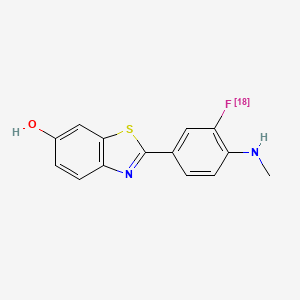
Flutemetamol F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutemetamol F 18 is a radiopharmaceutical containing flutemetamol, a thioflavin derivative of Pittsburgh compound B (PiB) labeled with the radioisotope fluorine F18 that can be used to detect beta-amyloid deposition upon positron emission tomography (PET). After intravenous administration of flutemetamol F 18, the flutemetamol moiety selectively accumulates in and binds to cerebral fibrillar amyloid-beta in the brain. The fluorine F18 radioisotope moiety is detected using PET, which allows imaging and quantification of amyloid-beta density. Amyloid plaque deposition is linked to cognitive decline, including Alzheimer's disease, and may be linked to chemotherapy-induced cognitive impairment (CICI).
Flutemetamol ((18)F) is a member of the class of benzothiazoles that is 1,3-benzothiazole substituted by 3-((18)F)fluoro-4-(methylamino)phenyl and hydroxy groups at positions 3 and 6 respectively. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a member of benzothiazoles, an aromatic amine and a secondary amino compound.
Flutemetamol (18F) is a PET scanning radiopharmaceutical containing the radionuclide fluorine-18. It is indicated for Positron Emission Tomography (PET) imaging of the brain to estimate β amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) or other causes of cognitive decline.
Scientific Research Applications
1. Alzheimer's Disease and Mild Cognitive Impairment Detection
Flutemetamol F-18, used in PET imaging, has been instrumental in detecting Alzheimer's disease and mild cognitive impairment. It is effective in identifying amyloid plaque density, a key marker in Alzheimer's pathology (Vandenberghe et al., 2013). Additionally, its application in machine learning algorithms can classify amyloid scans with high accuracy, supporting its use in early diagnosis and management of these conditions (Yan et al., 2019).
2. Research in Animal Models of Alzheimer’s Disease
Flutemetamol F-18 has been applied in research involving animal models of Alzheimer's disease, such as APP23, Tg2576, and APPswe-PS1dE9 mice. It helps in understanding the progression and characteristics of amyloid deposition in these models, offering insights into the disease mechanisms and potential treatment strategies (Snellman et al., 2014).
3. Correlation with Cerebrospinal Fluid Biomarkers
Studies have explored the association between Flutemetamol F-18 uptake and cerebrospinal fluid biomarkers in Alzheimer's disease. This includes investigating regional 18F-Flutemetamol uptake in relation to CSF Aβ42 concentrations, providing a more comprehensive understanding of the disease and its biomarkers (Kalheim et al., 2018).
4. Impact on Diagnosis and Treatment Management
Flutemetamol F-18 PET imaging significantly impacts the diagnosis and treatment management of memory clinic patients with unclear diagnoses. It aids in the differentiation of Alzheimer’s disease from other cognitive impairments and influences the choice of treatments (Leuzy et al., 2019).
5. Pharmacokinetics in Preclinical Models
Research on the pharmacokinetics of Flutemetamol F-18 in preclinical models like rodents has been fundamental in understanding its biodistribution, metabolism, and suitability as a PET tracer for imaging β-amyloid deposition, an essential step in validating its use in clinical settings (Snellman et al., 2012).
6. Clinical Safety and Biodistribution
The safety, biodistribution, and internal radiation dosimetry of Flutemetamol F-18 have been thoroughly investigated, demonstrating its general tolerability and providing crucial data for its clinical application. These studies also compare biodistribution profiles between different populations, like Japanese and Caucasian cohorts (Senda et al., 2015).
7. Cortical Biopsy Histopathology Correlation
Flutemetamol F-18 PET amyloid imaging has been correlated with cortical biopsy histopathology, demonstrating its accuracy in detecting amyloid-β in vivo. This correlation is vital for its application in diagnosing Alzheimer’s disease and understanding its pathophysiology (Wolk et al., 2012).
properties
CAS RN |
765922-62-1 |
|---|---|
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |
InChI Key |
VVECGOCJFKTUAX-HUYCHCPVSA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Other CAS RN |
765922-62-1 |
synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



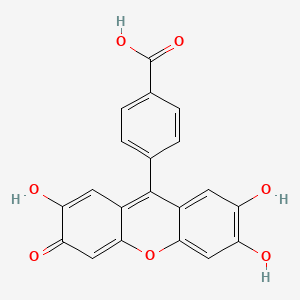

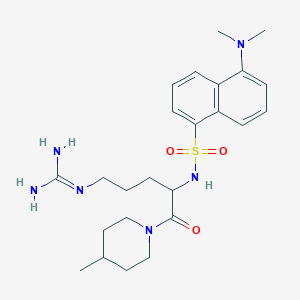
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)

![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)


![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)
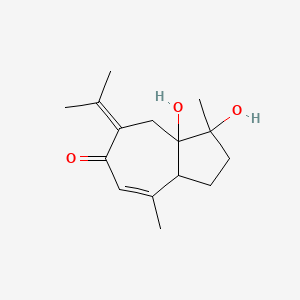
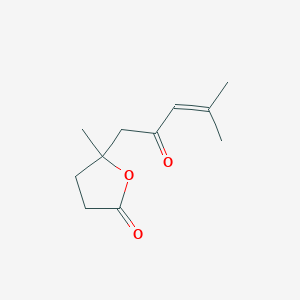
![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)
